molecular formula C14H16N4O4 B2356681 ethyl 1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate CAS No. 901723-88-4

ethyl 1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2356681
CAS RN: 901723-88-4
M. Wt: 304.306
InChI Key: FYVNQLMXUXYLBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate” is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It is part of a series of novel triazole-pyrimidine-based compounds .


Synthesis Analysis

The synthesis of such compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . In a specific reaction, ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate was reacted with cyanoacetohydrazide in absolute ethanol containing a few drops of piperidine as a catalyst .


Molecular Structure Analysis

The molecular structure of this compound is based on the triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. The compound also contains a methoxyphenyl group and an ethyl carboxylate group attached to the triazole ring .


Chemical Reactions Analysis

The chemical reactivity of this compound can be understood by looking at its structure. The nitrogen atoms in the triazole ring and the carbon atom in the carbonyl group are potential sites for nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. The presence of the triazole ring and the methoxyphenyl group may contribute to its polarity and solubility. The exact properties would need to be determined experimentally .

Mechanism of Action

The compound’s neuroprotective and anti-inflammatory properties are believed to be due to its ability to inhibit endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway . It has shown promising results in reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Future Directions

The compound shows promise as a potential neuroprotective and anti-neuroinflammatory agent . Future research could focus on further exploring its therapeutic potential, optimizing its synthesis, and conducting detailed safety and efficacy studies .

properties

IUPAC Name

ethyl 1-[2-(3-methoxyanilino)-2-oxoethyl]triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-3-22-14(20)12-8-18(17-16-12)9-13(19)15-10-5-4-6-11(7-10)21-2/h4-8H,3,9H2,1-2H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVNQLMXUXYLBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC(=O)NC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.